![molecular formula C9H8N2O2 B12879648 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that combines the structural features of furan, pyrrole, and isoxazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with nitrile oxides, which undergo a 1,3-dipolar cycloaddition to form the isoxazole ring . Another approach includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts to increase yield and reduce reaction times. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
化学反応の分析
Types of Reactions
3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated furans
科学的研究の応用
3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry.
類似化合物との比較
Similar Compounds
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Furan: A five-membered aromatic ring with one oxygen atom.
Pyrrole: A five-membered ring with one nitrogen atom.
Uniqueness
3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its combination of furan, pyrrole, and isoxazole rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
3-(furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C9H8N2O2/c1-2-7(12-5-1)8-6-3-4-10-9(6)13-11-8/h1-2,5,10H,3-4H2 |
InChIキー |
KVBJJYOUGGKEDE-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C(=NO2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


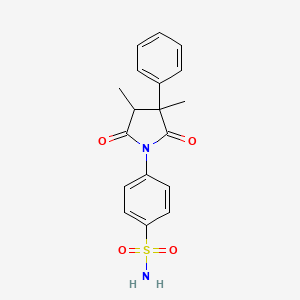
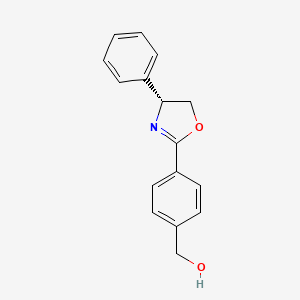
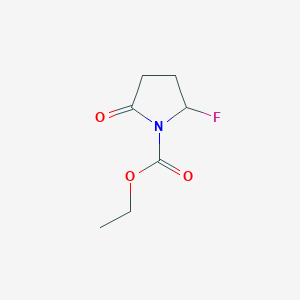
![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
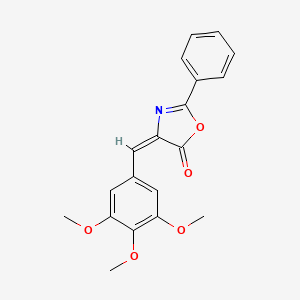

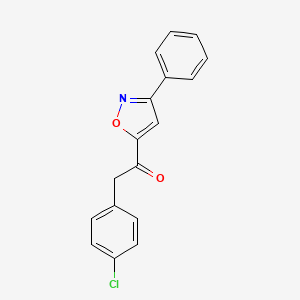

![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
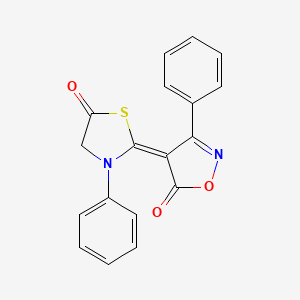
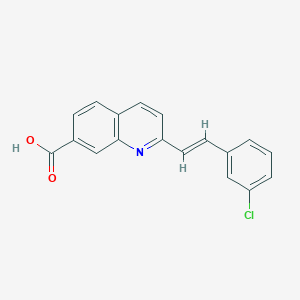
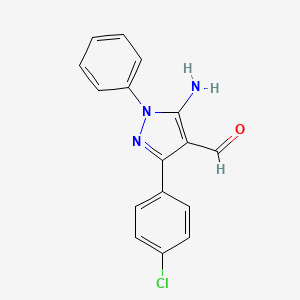

![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
